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Compound of Interest

Compound Name: Bombiprenone

Cat. No.: B020767 Get Quote

Note: Initial searches for "Bombiprenone" did not yield any relevant scientific literature. This

guide proceeds under the assumption that the intended topic of interest is "Benzophenone," a

widely studied compound with a significant body of in vitro and in vivo research.

This guide provides a comprehensive comparison of in vitro and in vivo studies on

Benzophenone and its derivatives, tailored for researchers, scientists, and drug development

professionals. The following sections detail the compound's performance in various

experimental settings, present quantitative data in a structured format, describe experimental

methodologies, and visualize key biological pathways.

Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Benzophenone

and its derivatives, offering a comparative overview of their biological activities and

toxicological profiles.

Table 1: In Vitro Toxicity and Activity of Benzophenone Derivatives
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Compound Assay Type Endpoint
Cell
Line/Organi
sm

Result Reference

BP-2
Tyrosinase

Inhibition
EC50

Mushroom

Tyrosinase
19.7 µM [1]

BP-1
Estrogenic

Activity
ERα Agonism

Yeast-based

Assay

Agonistic

activity

observed

[2]

BP-1
Gene

Regulation

Gene

Expression

SKOV3

Ovarian

Cancer Cells

Downregulate

s ZO-1 to

78.0 ± 10.1%

[2]

BP-1
Gene

Regulation

Gene

Expression

SKOV3

Ovarian

Cancer Cells

Upregulates

MMP9 to

144.1 ±

29.7%

[2]

BP-1
Cell

Proliferation

Proliferation

Assay

SKOV3

Ovarian

Cancer Cells

1.03-1.83 fold

increase
[2]

Table 2: In Vivo Toxicity of Benzophenone Derivatives in Aquatic Organisms
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Compoun
d

Organism
Exposure
Duration

Endpoint
Concentr
ation

Result
Referenc
e

BP-2
Medaka

Larvae
96 hours

Acute

Mortality

(LC50)

18.43 µM

Least toxic

among

tested BPs

[1]

BP-3
Medaka

Larvae
96 hours

Acute

Mortality

(LC50)

4.10 µM
More toxic

than BP-2
[1]

BP-8
Medaka

Larvae
96 hours

Acute

Mortality

(LC50)

1.62 µM

Most toxic

among

tested BPs

[1]

BP-3
Medaka

Larvae

24 hours -

7 days

Locomotio

n
5 nM

Induced

hypoactivit

y

[1]

BP-8
Medaka

Larvae

24 hours -

7 days

Locomotio

n
5 nM

Changed

swimming

angles

[1]

BP-2
Zebrafish

Embryos

Not

Specified

Melanin

Formation

Environme

ntally

relevant

concentrati

ons

Suppresse

d melanin

formation

[1]

BP-2
Zebrafish

Embryos

Not

Specified

Tyrosinase

Activity

Environme

ntally

relevant

concentrati

ons

Suppresse

d

tyrosinase

activity

[1]

Table 3: In Vivo Bioconcentration and Effects of Benzophenone-3 in Fish
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Organism
Exposure
Concentrati
on

Duration

Bioconcent
ration
Factor
(BCF)

Observed
Effects

Reference

Cyprinus

carpio (Carp)
0.1 mg/L 10 weeks 39-160

Moderate to

high

bioconcentrat

ion

[3]

Cyprinus

carpio (Carp)
0.01 mg/L 10 weeks 33-156

Moderate to

high

bioconcentrat

ion

[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the cited studies.

In Vitro Tyrosinase Inhibition Assay
The in vitro inhibitory effect of Benzophenone-2 (BP-2) on mushroom tyrosinase activity was

determined spectrophotometrically. The assay mixture typically contains a phosphate buffer, L-

tyrosine as the substrate, and the test compound (BP-2) at various concentrations. The

reaction is initiated by the addition of mushroom tyrosinase, and the formation of dopachrome

is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm). The

concentration of BP-2 that inhibits 50% of the enzyme activity (EC50) is then calculated.[1]

In Vivo Zebrafish Embryo Melanin Formation Assay
To assess the effect of Benzophenone-2 (BP-2) on melanin synthesis in vivo, zebrafish

embryos are exposed to varying concentrations of the compound in their rearing medium.

Following a specific exposure period (e.g., up to 72 hours post-fertilization), the embryos are

observed under a microscope to evaluate the degree of pigmentation. The suppression of

melanin formation is quantified by image analysis, comparing the pigmentation in treated

embryos to that of a control group.[1]
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Cell Proliferation and Invasion Assays
The impact of Benzophenone-1 (BP-1) on the proliferation, migration, and invasion of human

SKOV3 ovarian cancer cells was investigated. For proliferation assays, cells are seeded in

multi-well plates and treated with different concentrations of BP-1 (10⁻⁹ to 10⁻⁶ M). Cell viability

and proliferation are then measured using standard techniques such as the MTT assay. For

migration and invasion assays, transwell chambers are utilized. Cells are placed in the upper

chamber, and the lower chamber contains a chemoattractant. The number of cells that migrate

or invade through the membrane is quantified after a set incubation period.[2]

Signaling Pathways and Mechanisms of Action
Benzophenone and its derivatives have been shown to interact with several cellular signaling

pathways, leading to a range of biological effects.

Estrogen Receptor Alpha (ERα) and Wnt/β-catenin
Signaling Pathway
Benzophenone-1 (BP-1) has been identified as an endocrine disruptor that can exert

estrogenic effects. It binds to the ligand-binding domain of Estrogen Receptor Alpha (ERα),

acting as an agonist. This activation of ERα by BP-1 can trigger a cascade of downstream

events. In human ovarian cancer cells (SKOV3), BP-1 was shown to promote the interaction

between ERα and β-catenin. This interaction leads to the translocation of β-catenin from the

cytoplasm into the nucleus, where it can activate the Wnt/β-catenin signaling pathway. The

aberrant activation of this pathway is associated with increased cell proliferation, migration, and

invasion, as well as the regulation of epithelial-mesenchymal transition (EMT) markers.[2]

Extracellular

Cytoplasm

Nucleus

Benzophenone-1 ERα
Binds and Activates

ERα-β-catenin
ComplexInteracts with

β-catenin

β-catenin
Translocation

Wnt Target Genes
Activates Transcription
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Migration, Invasion
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Click to download full resolution via product page

Caption: BP-1 mediated activation of ERα and Wnt/β-catenin signaling.

Experimental Workflow for Assessing Benzophenone
Effects
The investigation of Benzophenone's biological effects often follows a multi-step workflow,

starting from in vitro screening to more complex in vivo models. This allows for a

comprehensive evaluation of its activity and potential toxicity.

In Vitro Screening
(e.g., Enzyme Assays, Cell Lines)

In Vivo Aquatic Models
(e.g., Zebrafish, Medaka)

Data Analysis and
Endpoint Measurement

In Vivo Rodent Models
(e.g., Rats, Mice)

Human Health
Risk Assessment

Click to download full resolution via product page

Caption: General experimental workflow for Benzophenone studies.
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This guide highlights the multifaceted nature of Benzophenone research, underscoring the

importance of integrating both in vitro and in vivo data for a thorough understanding of its

biological implications. The presented data and pathways offer a foundation for further

investigation and risk assessment in the fields of environmental science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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